![molecular formula C12H17F2NO4 B14779322 5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)
5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms and the tert-butoxycarbonyl group adds to its chemical stability and reactivity, making it a valuable compound for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atoms at the desired positions.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the Boc-protected amine group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials due to its unique chemical properties.
作用机制
The mechanism of action of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to interact with its target more effectively.
相似化合物的比较
Similar Compounds
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Unique due to its specific fluorination pattern and Boc protection.
(3S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(3S)-2-(tert-Butoxycarbonyl)-5,6-dichloro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and stability.
Uniqueness
The uniqueness of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[221]heptane-3-carboxylic acid lies in its specific fluorination pattern and the presence of the Boc-protected amine group
属性
分子式 |
C12H17F2NO4 |
|---|---|
分子量 |
277.26 g/mol |
IUPAC 名称 |
5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-12(2,3)19-11(18)15-6-4-5(7(13)8(6)14)9(15)10(16)17/h5-9H,4H2,1-3H3,(H,16,17) |
InChI 键 |
DXHWTTAMJBEMPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


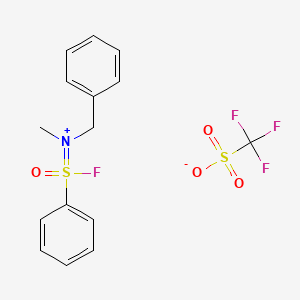
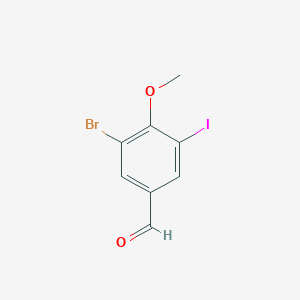
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
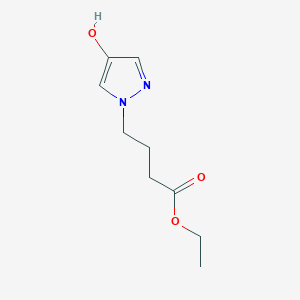
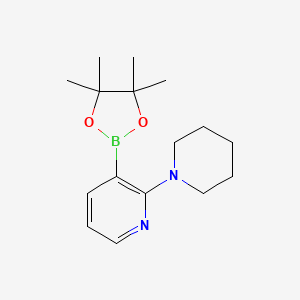
![Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate](/img/structure/B14779279.png)

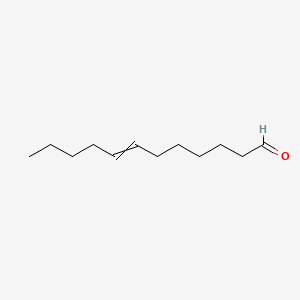
![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)


